molecular formula C23H27NO4 B2531326 (s)-2-(9h-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid CAS No. 329270-51-1

(s)-2-(9h-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid

Cat. No.: B2531326
CAS No.: 329270-51-1
M. Wt: 381.472
InChI Key: BCFOJZGWYJDLQJ-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-2-(9h-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid is a compound commonly used in peptide synthesis. It is a derivative of amino acids and is often employed as a protecting group for the amino function in peptide synthesis. The compound’s structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used due to its stability and ease of removal under mildly basic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(9h-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid typically involves the protection of the amino group of the corresponding amino acid. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the Fmoc amino acid azide . This compound is isolated as a crystalline solid, stable at room temperature, and has a long shelf-life .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of coupling and deprotection efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(s)-2-(9h-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Piperidine: Used for the removal of the Fmoc group.

    Carbodiimides: Such as dicyclohexylcarbodiimide (DCC), used in peptide coupling reactions.

    Base: Mild bases like triethylamine (TEA) are used to neutralize the reaction mixture.

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where the Fmoc group has been successfully removed and the amino acids have been coupled in the correct order.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of (s)-2-(9h-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino function. Upon completion of the desired reactions, the Fmoc group is removed under mildly basic conditions, revealing the free amino group for further coupling reactions .

Comparison with Similar Compounds

Similar Compounds

    Boc (tert-Butyloxycarbonyl) Amino Acids: Another class of protecting groups used in peptide synthesis.

    Cbz (Carbobenzyloxy) Amino Acids: Used for similar purposes but require different deprotection conditions.

Uniqueness

(s)-2-(9h-Fluoren-9-ylmethoxycarbonylamino)-6-methyl-heptanoic acid is unique due to its stability and ease of removal under mildly basic conditions. This makes it particularly suitable for automated peptide synthesis, where the conditions need to be carefully controlled to avoid side reactions .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methylheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-15(2)8-7-13-21(22(25)26)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,7-8,13-14H2,1-2H3,(H,24,27)(H,25,26)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFOJZGWYJDLQJ-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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